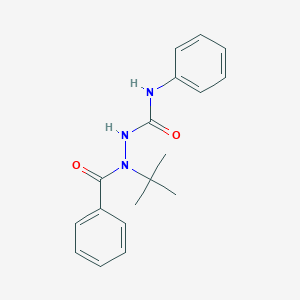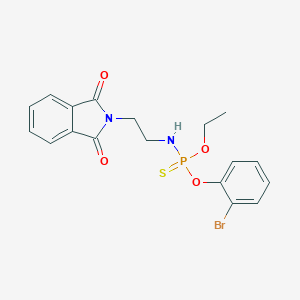![molecular formula C21H19ClN4O2S B295471 (6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B295471.png)
(6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that features a combination of pyrrole, thiazolo, and pyrimidinone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multi-step organic reactions. A typical synthetic route might include:
- Formation of the pyrrole ring through a Paal-Knorr synthesis.
- Introduction of the methoxy and chloro substituents via electrophilic aromatic substitution.
- Construction of the thiazolo[3,2-a]pyrimidinone core through cyclization reactions.
- Final condensation to form the methylene bridge.
Industrial Production Methods
Industrial production would require optimization of each step to maximize yield and purity. This might involve:
- Use of catalysts to accelerate reactions.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyrrole ring.
Reduction: Reduction of the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
- Oxidation products might include pyrrole N-oxides.
- Reduction products might include amines.
- Substitution products would depend on the specific reagents used.
Aplicaciones Científicas De Investigación
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Potential mechanisms might include:
- Binding to enzymes or receptors.
- Inhibition of specific biochemical pathways.
- Interaction with nucleic acids or proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Compounds with similar structures might include other pyrrole, thiazolo, or pyrimidinone derivatives.
- Examples include thiazolopyrimidines and pyrrolo[2,3-d]pyrimidines.
Uniqueness
- The unique combination of functional groups in this compound might confer specific biological activities not seen in other similar compounds.
- Its specific substitution pattern could result in unique interactions with biological targets.
Propiedades
Fórmula molecular |
C21H19ClN4O2S |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
(6E)-6-[[1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H19ClN4O2S/c1-11-7-14(13(3)25(11)17-9-15(22)5-6-18(17)28-4)8-16-19(23)26-12(2)10-29-21(26)24-20(16)27/h5-10,23H,1-4H3/b16-8+,23-19? |
Clave InChI |
RCSCLPIKQQUGLF-FQYHFWRWSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C |
SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
SMILES canónico |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)

![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)

![benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate](/img/structure/B295404.png)


![1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(OXOLAN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295413.png)
![1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295414.png)
